REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:4]([O:9][CH:10]2[CH2:13][CH:12]([NH2:14])[CH2:11]2)=[N:5][CH:6]=[CH:7][N:8]=1.Cl[C:16]1[S:17][C:18]2[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=2[N:20]=1.CCN(C(C)C)C(C)C>CN1C(=O)CCC1>[Cl:2][C:3]1[C:4]([O:9][CH:10]2[CH2:11][CH:12]([NH:14][C:16]3[S:17][C:18]4[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=4[N:20]=3)[CH2:13]2)=[N:5][CH:6]=[CH:7][N:8]=1 |f:0.1|
|
Name
|
|
Quantity
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1.2 g
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Type
|
reactant
|
Smiles
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Cl.ClC=1C(=NC=CN1)OC1CC(C1)N
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Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
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Control Type
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UNSPECIFIED
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Setpoint
|
180 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with EtOAc (40 mL) and water
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Type
|
WASH
|
Details
|
the organic phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
The organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NC=CN1)OC1CC(C1)NC=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 95.5% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |